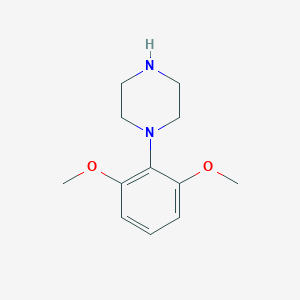

1-(2,6-Dimethoxyphenyl)piperazine

Description

Properties

IUPAC Name |

1-(2,6-dimethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-15-10-4-3-5-11(16-2)12(10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUAGRXHOINATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427442 | |

| Record name | 1-(2,6-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148583-59-9 | |

| Record name | 1-(2,6-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 2,6 Dimethoxyphenyl Piperazine and Its Analogs

Positional and Substituent Effects on Biological Activity

The biological activity of arylpiperazine derivatives is intricately linked to the nature and position of substituents on both the phenyl ring and the piperazine (B1678402) nitrogen. These modifications can dramatically alter a compound's affinity, selectivity, and efficacy for its biological target.

Influence of the Dimethoxyphenyl Moiety and its Substitution Pattern

The substitution pattern on the phenyl ring of arylpiperazines is a critical determinant of their pharmacological profile. The presence and placement of methoxy (B1213986) groups, as seen in 1-(2,6-dimethoxyphenyl)piperazine, significantly impact receptor binding and activity.

Studies on various phenylpiperazine derivatives have highlighted the importance of the substitution pattern on the aromatic ring for their biological activity. For instance, in the context of androgen receptor (AR) antagonists, a series of arylpiperazine derivatives were synthesized and evaluated, with some exhibiting potent antagonistic activity. nih.govfrontiersin.orgresearchgate.net Docking studies of these derivatives suggest that hydrophobic interactions play a primary role in binding to the AR ligand-binding pocket. nih.gov

The position of substituents on the phenyl ring can also dictate selectivity between different receptor subtypes. For example, in a study of hydantoin-phenylpiperazine derivatives, it was found that substitution at the ortho position with a group having a negative potential was favorable for affinity to both 5-HT1A and alpha 1 receptors. nih.gov Conversely, the meta position appeared to be involved in conferring selectivity between these two receptors. nih.gov Specifically, the 5-HT1A receptor can accommodate bulkier substituents in this region compared to the more sterically restricted alpha 1 receptor. nih.gov

In the case of serotonin (B10506) 5-HT2C receptor ligands, the conformation of the molecule, which is influenced by the substitution pattern, is thought to determine whether a compound acts as an agonist or an antagonist. nih.gov It has been hypothesized that a co-planar conformation between the piperazine and phenyl rings is required for receptor activation. nih.gov For example, 1-(2-methoxyphenyl)piperazine (B120316) (oMPP) was predicted and confirmed to be an antagonist, while 1-(3-methoxyphenyl)piperazine (B98948) (mMPP) was found to be an agonist at the 5-HT2C receptor. nih.gov

Furthermore, research on N-phenylpropyl-N´-substituted piperazines has shown that the position of the methoxy group on the phenethyl moiety can influence the interaction with stimulants like methamphetamine. nih.gov For instance, a 3-methoxy substituent was associated with an enhancement of cocaine's effects at low doses, while a 4-methoxy group was linked to an enhancement of methamphetamine-induced hyperactivity at lower doses. nih.gov

The following table summarizes the effect of the dimethoxyphenyl moiety and its substitution pattern on the biological activity of select arylpiperazine analogs.

| Compound | Substitution Pattern | Observed Biological Activity/Finding | Reference |

|---|---|---|---|

| Arylpiperazine Derivatives | Various | Some derivatives showed strong antagonistic potency against the androgen receptor. | nih.gov |

| Hydantoin-Phenylpiperazines | Ortho- and Meta-substitution | Ortho-substitution with a negative potential group favored affinity for both 5-HT1A and alpha 1 receptors; meta-substitution influenced selectivity. | nih.gov |

| 1-(2-methoxyphenyl)piperazine (oMPP) | 2-methoxy | Predicted and confirmed to be a 5-HT2C receptor antagonist. | nih.gov |

| 1-(3-methoxyphenyl)piperazine (mMPP) | 3-methoxy | Predicted and confirmed to be a 5-HT2C receptor agonist. | nih.gov |

| N-phenylpropyl-N´-substituted piperazines | 3-methoxy and 4-methoxy | The position of the methoxy group influenced the interaction with stimulants. | nih.gov |

Role of the Piperazine Nitrogen Substitution and Conformational Dynamics

Substitutions on the piperazine nitrogen atoms and the resulting conformational dynamics are pivotal in modulating the biological activity of arylpiperazine compounds. The nature of the substituent at the N4 position of the piperazine ring can significantly influence receptor affinity and functional activity.

For instance, in a study of arylpiperazine derivatives as androgen receptor (AR) antagonists, various substitutions on the piperazine nitrogen were explored. frontiersin.orgresearchgate.net The structure-activity relationship (SAR) of these compounds indicated that the nature of the N-substituent was a key determinant of their antagonistic potency. frontiersin.org

The conformational flexibility of the piperazine ring and the linker connecting it to other molecular fragments is also crucial. The solid-state conformation of arylpiperazines can differ significantly from their conformation in solution, and the bioactive conformation at the receptor site is often a subject of investigation. mdpi.com Molecular mechanics calculations and X-ray crystallography are often employed to study the conformational preferences of these molecules. nih.govmdpi.com

For example, the conformation of the aliphatic chain linking the piperazine ring to another moiety can be critical for activity. In one case, an anti-anti conformation of a >(CH2)2CHOH linker was observed in the solid state. mdpi.com The dihedral angle between the phenyl and piperazine rings is another important conformational parameter that can influence receptor interaction. mdpi.com

Furthermore, the basicity of the piperazine nitrogens, which is affected by substitution, plays a role in receptor binding. taylorandfrancis.com Generally, one of the nitrogen atoms is protonated at physiological pH, allowing for a charge-reinforced hydrogen bond with an acidic residue, such as an aspartate, in the receptor binding pocket. mdpi.com The nature of the substituent on the nitrogen can alter this basicity and, consequently, the strength of this key interaction. taylorandfrancis.com

The table below provides examples of how piperazine nitrogen substitution and conformational dynamics affect the biological activity of arylpiperazine analogs.

| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Arylpiperazine derivatives for AR | Substitution on piperazine nitrogen | Determined the androgen receptor antagonistic potency. | frontiersin.org |

| Arylpiperazine derivatives | Conformation of the aliphatic linker | The conformation (e.g., anti-anti) is important for biological activity. | mdpi.com |

| Arylpiperazines | Dihedral angle between phenyl and piperazine rings | Influences receptor interaction and can be studied by X-ray crystallography. | mdpi.com |

| Substituted Piperazines | Basicity of piperazine nitrogens | Affects the strength of the charge-reinforced hydrogen bond with the receptor. | taylorandfrancis.com |

Computational Approaches to SAR Elucidation

Computational modeling has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of chemical compounds. nih.gov For arylpiperazines, computational methods are widely used to rationalize experimental findings and to guide the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgyoutube.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and to understand the structural requirements for a desired biological effect. sysrevpharm.org

Several QSAR studies have been conducted on arylpiperazine derivatives to elucidate the factors governing their activity at various targets. For example, a 3D-QSAR study on arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR agonists suggested that hydrophobic and electron-withdrawing features are crucial for agonist activity. nih.gov Another 3D-QSAR analysis of hydantoin-phenylpiperazine derivatives identified steric and electrostatic factors that modulate binding to 5-HT1A and alpha 1 receptors, providing a basis for designing selective ligands. nih.gov

In a different study, a QSAR model for piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors revealed that the presence of chlorine atoms and specific fragmentation patterns were favorable for activity, while lipophilicity and nitrogen atoms bonded to an aromatic ring were detrimental. nih.gov Similarly, a QSAR study on arylpiperazine derivatives as serotonin transporter (SERT) inhibitors identified several molecular descriptors that significantly contributed to their antipsychotic activity. simulations-plus.comresearchgate.net

The table below highlights key findings from various QSAR studies on arylpiperazine analogs.

| Compound Series | Target/Activity | Key QSAR Findings | Reference |

|---|---|---|---|

| Arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine | 5-HT1AR agonism | Hydrophobic and electron-withdrawing features are vital for agonist activity. | nih.gov |

| Hydantoin-phenylpiperazine derivatives | 5-HT1A and alpha 1 receptor binding | Steric and electrostatic factors modulate binding and selectivity. | nih.gov |

| Piperazinyl phenylalanine derivatives | VLA-4/VCAM-1 inhibition | Chlorine atoms and specific fragmentation patterns are favorable for activity. | nih.gov |

| Arylpiperazine derivatives | SERT inhibition (antipsychotic activity) | Identified specific molecular descriptors contributing to activity. | simulations-plus.comresearchgate.net |

Ligand-Based and Structure-Based Drug Design Principles

Ligand-based and structure-based drug design are two fundamental computational strategies used to discover and optimize new drug candidates.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active at the target to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential ligands.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or cryo-electron microscopy. Molecular docking is a key technique in this approach, where computational algorithms predict the preferred binding orientation and affinity of a ligand to a receptor. mdpi.com This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com

Both approaches have been extensively applied to the study of arylpiperazines. For example, molecular docking studies have been used to understand the binding modes of arylpiperazine derivatives to the androgen receptor, revealing the importance of hydrophobic interactions. nih.govnih.gov Docking has also been instrumental in rationalizing the activity of phenylpiperazine derivatives as anticancer agents by predicting their binding to the DNA-Topo II complex and the minor groove of DNA. mdpi.comnih.gov

In the absence of a crystal structure, homology modeling can be used to generate a 3D model of the target receptor based on the known structure of a related protein. This was done for the 5-HT1A receptor, and subsequent docking of arylpiperazine derivatives provided insights into their binding modes. nih.gov Molecular dynamics simulations can further be used to assess the stability of the receptor-ligand complex over time. nih.gov

The following table summarizes the application of ligand-based and structure-based design principles to arylpiperazine derivatives.

| Compound Series/Target | Computational Approach | Key Findings | Reference |

|---|---|---|---|

| Arylpiperazine derivatives / Androgen Receptor | Molecular Docking (Structure-Based) | Hydrophobic interactions are key for binding to the ligand-binding pocket. | nih.govnih.gov |

| Phenylpiperazine derivatives / DNA-Topo II | Molecular Docking (Structure-Based) | Predicted binding to the DNA-Topo II complex and the minor groove of DNA. | mdpi.comnih.gov |

| Arylpiperazine derivatives / 5-HT1A Receptor | Homology Modeling and Molecular Docking (Structure-Based) | Generated a receptor model and predicted ligand binding modes in the absence of a crystal structure. | nih.gov |

| Arylpiperazine derivatives / Various GPCRs | Pharmacophore Modeling (Ligand-Based) | Used to identify the key chemical features required for activity at aminergic GPCRs. | nih.gov |

Pharmacological Characterization and Biological Activities of 1 2,6 Dimethoxyphenyl Piperazine Derivatives

In Vitro Pharmacological Profiling

The in vitro evaluation of 1-(2,6-dimethoxyphenyl)piperazine derivatives has unveiled their interactions with various biological targets, including receptors and enzymes, and has demonstrated their potential in several key therapeutic areas.

Receptor Binding and Functional Assays (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors, Histamine (B1213489) Receptors)

Derivatives of this compound have been extensively studied for their affinity and activity at various neurotransmitter receptors, which are crucial in the central nervous system. ijrrjournal.com

Serotonin Receptors: A number of these derivatives show a strong interaction with serotonin receptors. nih.govsemanticscholar.org For instance, certain new 2-(methoxyphenyl)piperazine derivatives have been synthesized and evaluated for their affinity for 5-HT1A receptors through radioligand binding assays. nih.gov In some cases, these compounds bind to 5-HT1A receptors with significantly higher affinity than the reference compound NAN-190. nih.gov The length of the alkyl chain and the nature of the terminal amide group have been shown to influence this affinity. nih.gov Specifically, a four-carbon chain is often optimal when a heteroaryl group is part of the amide fragment, while a two-methylene chain is preferred for derivatives with a cycloalkyl moiety. nih.gov Furthermore, increasing the lipophilicity of these cycloalkyl derivatives can enhance their affinity for 5-HT1A sites. nih.gov Some of these compounds not only bind strongly to 5-HT1A receptors but also exhibit reduced antagonist activity at α1-adrenergic receptors. nih.gov

Dopamine and Serotonin Receptors: Some indazole and piperazine-based derivatives have been designed as multi-target ligands for dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors, which may be beneficial for treating schizophrenia. nih.gov

Histamine Receptors: The piperazine (B1678402) moiety is a known pharmacophore for histamine H3 receptor antagonists. ijrrjournal.com Some piperazine derivatives have been identified as dual-acting histamine H3 and sigma-1 receptor antagonists. acs.orgresearchgate.net For example, replacing a piperidine (B6355638) moiety with a piperazine can significantly alter the binding affinity for these receptors. acs.org Additionally, certain novel piperazine derivatives have shown significant antihistamine activity, with one compound, PD-1, reducing histamine levels by 18.22%. nih.gov

Enzyme Inhibition Studies (e.g., Cholinesterases, BACE-1, PARP-1, p68 RNA Helicase)

Research into the enzyme inhibitory potential of this compound derivatives has revealed promising activity against various enzymes implicated in disease.

One study synthesized a series of novel 1-(2,5-dimethoxybenzyl)-4-arylpiperazines and evaluated their effects on monoamine oxidases (MAO) and cholinesterases (ChE). researchgate.net The most potent MAO inhibitor identified was 2-(4-(3-fluorophenyl)-yl)-N-(5-nitrothiazol-2-yl), with an IC50 value of 4.14 ± 0.5 μM. researchgate.net

Cell-Based Assays for Specific Biological Responses

Cell-based assays have been instrumental in elucidating the diverse biological activities of this compound derivatives, including their antimicrobial, anticancer, and antioxidant effects.

A wide range of piperazine derivatives have been synthesized and screened for their antimicrobial properties against various pathogens. researchgate.netresearchgate.netapjhs.comnih.gov

Antibacterial and Antifungal Activity: Many synthesized piperazine derivatives have demonstrated significant antibacterial and antifungal properties. researchgate.net They have been tested against a panel of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netresearchgate.net Similarly, their antifungal activity has been evaluated against species like Candida albicans, Aspergillus niger, and Trichophyton rubrum. researchgate.netnih.gov Some derivatives have shown activity comparable to conventional antimicrobial drugs. researchgate.net For example, multifunctionalized piperazine polymers have exhibited efficient antimicrobial activity against E. coli, M. smegmatis, S. aureus, and C. albicans. nih.gov

Anthelmintic Activity: Piperazine and its derivatives have long been used in the treatment of worm infections. researchgate.net Studies have been conducted on the anthelmintic properties of aminobenzylated Mannich bases containing N-methyl piperazine, using earthworms as a model. nih.gov

Antimycobacterial Activity: The antimycobacterial potential of these compounds has also been explored. benthamdirect.comeurekaselect.com One study reported that the ethyl acetate (B1210297) fraction of a plant extract containing relevant compounds had the best antimycobacterial activity. nih.gov

The anti-cancer potential of this compound derivatives has been a significant area of research, with many compounds showing promising cytotoxic and anti-proliferative effects against various cancer cell lines. nih.govtandfonline.comnih.govnih.govnih.govnih.gov

Hepatocellular Carcinoma: Some piperazine-based compounds have been shown to reduce the viability of hepatocellular carcinoma cell lines like HUH7 and AKH12. nih.gov Another study on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine (B94841) nucleobase analogs found that several compounds had IC50 values less than 10 μM against human cancer cells and were further evaluated on liver cancer cell lines. nih.gov Compound 19, in particular, showed high cytotoxic potential (IC50 < 5 μM) and induced apoptosis in these cells. nih.gov

Breast Cancer: Benzothiazole-piperazine derivatives have demonstrated activity against breast cancer cell lines such as MCF-7. tandfonline.com In another study, novel vindoline–piperazine conjugates were investigated, with some showing significant antiproliferative effects. nih.gov One derivative containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against the MDA-MB-468 breast cancer cell line with a GI50 of 1.00 μM. nih.gov

Colon and Other Cancers: Piperidone compounds have been found to be cytotoxic for colon and other cancer cell lines, with CC50 values in the low micromolar to nanomolar range. nih.gov Novel vindoline–piperazine conjugates have also shown efficacy against colon, CNS, and melanoma cell lines. nih.gov

The mechanism of action for some of these compounds involves inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer cell proliferation. tandfonline.comnih.govnih.gov

Several studies have investigated the antioxidant potential of this compound derivatives. nih.govresearchgate.netbenthamdirect.comeurekaselect.comuj.edu.plresearchgate.netnih.govacademicjournals.orginnovareacademics.innih.govresearchgate.net

In one study, the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives were measured in human blood samples. nih.gov The most promising compounds were 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives, which increased superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity (TAC). uj.edu.plnih.gov The addition of a chlorine atom to the methyl-phenoxy moiety was found to decrease these antioxidant properties. nih.gov

Another study on novel 1,4-disubstituted piperazine-2,5-dione derivatives found that most of the tested compounds could effectively protect SH-SY5Y cells from H2O2-induced oxidative damage. nih.gov One compound, 9r, exhibited the best antioxidative activity by decreasing ROS production and stabilizing the mitochondrial membrane potential. nih.gov

Furthermore, a study on 1-(2,5-dimethoxybenzyl)-4-arylpiperazines revealed that several compounds had impressive antioxidant potential, with ORAC values significantly higher than the standard antioxidant, ferulic acid. researchgate.net

Interactive Data Tables

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Target Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| Phe and Trp conjugated diphenylmethylpiperazine | Bacteria | Good antibacterial activity | researchgate.net |

| Substituted piperazine derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Significant antibacterial activity | researchgate.net |

| Substituted piperazine derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Significant antifungal activity | researchgate.net |

| Multifunctionalized piperazine polymer | E. coli, M. smegmatis, S. aureus, C. albicans | Efficient antimicrobial activity | nih.gov |

| 1g (aminobenzylated Mannich base) | Pheritima posthuma (earthworm) | Significant anthelmintic activity | nih.gov |

Table 2: Anti-proliferative/Cytotoxic Effects of Selected Piperazine Derivatives

| Compound/Derivative | Cancer Cell Line | Effect/IC50/GI50 | Reference |

|---|---|---|---|

| Compound 4e and 6 | HUH7, AKH12 (Hepatocellular Carcinoma) | Reduced cell viability below TD50 at 50 µM | nih.gov |

| Compound 1d | HUH-7, MCF-7, HCT-116 | Highly cytotoxic | tandfonline.com |

| Compound 19 | Liver cancer cells | IC50 < 5 µM, induces apoptosis | nih.gov |

| [4-(trifluoromethyl)benzyl]piperazine conjugate (23) | MDA-MB-468 (Breast Cancer) | GI50 = 1.00 μM | nih.gov |

| 1-bis(4-fluorophenyl)methyl piperazine conjugate (25) | HOP-92 (Non-small cell lung cancer) | GI50 = 1.35 μM | nih.gov |

Table 3: Antioxidant Properties of Selected Piperazine Derivatives

| Compound/Derivative | Assay/Model | Finding | Reference |

|---|---|---|---|

| 1-[(4-methyl)-phenoxyethyl]-piperazine | Human blood samples | Increased SOD activity and TAC | uj.edu.plnih.gov |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | Human blood samples | Increased SOD activity and TAC | uj.edu.plnih.gov |

| Compound 9r (1,4-disubstituted piperazine-2,5-dione) | SH-SY5Y cells (H2O2-induced damage) | Decreased ROS, stabilized mitochondrial membrane potential | nih.gov |

| Compounds 1, 6, 7, and 23 (1-(2,5-dimethoxybenzyl)-4-arylpiperazines) | ORAC assay | Significantly higher TE values than ferulic acid | researchgate.net |

Assessment of Neuroprotective Effects in Primary Neuronal Cultures

Derivatives of piperazine have been the focus of research for their potential neuroprotective properties, particularly in the context of neurodegenerative disorders like Alzheimer's disease. Studies utilizing primary neuronal cultures have been instrumental in elucidating the cellular mechanisms underlying these protective effects. Research has shown that certain piperazine derivatives can shield mushroom spines, a type of dendritic spine crucial for memory formation, from the toxic effects of amyloid proteins. nih.gov Two such compounds have demonstrated neuroprotective capabilities at nanomolar concentrations in in vitro screenings. nih.gov

The neuroprotective action of one investigated piperazine derivative is linked to the activation of neuronal store-operated calcium entry (nSOCE) in dendritic spines. nih.gov This process is crucial for maintaining synaptic stability, which is often compromised in the early stages of Alzheimer's disease, even before the formation of amyloid plaques. nih.gov Furthermore, some piperazine derivatives have been found to impact the actin structure within cells. One such compound, N-(2-chlorophenyl)-2-(4-phenylpiperazine-1-yl) acetamide (B32628) (51164), has been shown to increase the percentage of mushroom spines in neurons. nih.gov In silico analysis suggests that this compound binds to G-actin, interacting with key amino acids involved in the stabilization and polymerization of the actin cytoskeleton, which is vital for neuronal structure and function. nih.gov

Table 1: In Vitro Neuroprotective Effects of Piperazine Derivatives

| Compound/Derivative | Model System | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| Piperazine (PPZ) | Primary Neuronal Cultures (amyloid toxicity model) | Protection of mushroom spines. nih.gov | Potentiation of TRPC6 channels and activation of neuronal store-operated calcium entry. nih.gov |

| N-(2-chlorophenyl)-2-(4-phenylpiperazine-1-yl) acetamide (51164) | Primary Hippocampal Culture | Increased percentage of mushroom spines. nih.gov | Upregulation of postsynaptic neuronal store-operated calcium entry; stabilization of actin filaments. nih.gov |

In Vivo Preclinical Evaluation (Non-Clinical Models)

The promising in vitro findings for this compound and related piperazine derivatives have prompted further investigation in non-clinical animal models to assess their therapeutic potential in a living organism.

Efficacy Studies in Animal Models of Neurological Disorders (e.g., Alzheimer's Disease, Depression)

In the realm of Alzheimer's disease research, piperazine derivatives have demonstrated significant efficacy in preclinical models. Novel N,N'-disubstituted piperazine derivatives designed as multi-target agents have been shown to reduce both amyloid and Tau pathologies, the two hallmark neuropathological features of Alzheimer's disease. nih.govrmit.edu.vn One particularly promising hybrid molecule not only mitigated these pathologies but also prevented the associated memory impairments in an animal model of the disease. nih.govrmit.edu.vn This compound was also found to reduce the phosphorylation of Tau and inhibit the release of Aβ peptides in vitro. nih.govrmit.edu.vn

Another study focused on a piperazine derivative, compound 6g, which demonstrated a significant improvement in cognitive dysfunction in a scopolamine-induced amnesia mouse model. nih.gov Ex vivo analysis further revealed that this compound provided significant acetylcholinesterase (AChE) inhibition and counteracted the oxidative stress induced by scopolamine. nih.gov Furthermore, certain piperazine derivatives have been evaluated for their anticonvulsant properties in animal models of epilepsy. nih.gov A series of chiral pyrido[1,2-a]pyrazine derivatives showed varied efficacy in the maximal electroshock seizure (MES), subcutaneous Metrazol seizure (scMET), and Pilocarpine-induced status prevention (PISP) tests, with some derivatives emerging as promising lead structures for anticonvulsant drug development. nih.gov

Table 2: Efficacy of Piperazine Derivatives in Animal Models of Neurological Disorders

| Compound/Derivative | Animal Model | Neurological Disorder | Key Findings |

|---|---|---|---|

| Novel N,N'-disubstituted piperazine hybrid | Preclinical model of Alzheimer's disease | Alzheimer's Disease | Reduced amyloid and Tau pathology; prevented memory impairments. nih.govrmit.edu.vn |

| Compound 6g (biphenyl-3-oxo-1,2,4-triazine linked piperazine) | Scopolamine-induced amnesia mouse model | Cognitive Dysfunction (Amnesia) | Improved cognitive deficits; inhibited acetylcholinesterase; reversed oxidative stress. nih.gov |

| Chiral pyrido[1,2-a]pyrazine derivatives | MES, scMET, and PISP tests in rodents | Epilepsy | Demonstrated significant anticonvulsant activity, with efficacy dependent on stereochemistry. nih.gov |

| D-520 | Drosophila model of Aβ1-42 toxicity | Alzheimer's Disease | Rescued fly eyes from retinal degeneration caused by Aβ toxicity. researchgate.net |

Behavioral Phenotyping and Cognitive Function Assessment in Rodent Models

The behavioral effects of piperazine derivatives have been characterized in various rodent models. In studies related to cognitive function, a piperazine derivative, compound 6g, was shown to significantly improve learning and memory in mice with scopolamine-induced amnesia. nih.gov This indicates a potential for such compounds to address cognitive deficits associated with neurological disorders.

Furthermore, research on other piperazine compounds, such as 1-(m-chlorophenyl)piperazine (m-CPP), has provided insights into their behavioral profiles. In a rat model of tardive dyskinesia, m-CPP, a 5-HT-2C and 5-HT-1B agonist, produced more pronounced hypophagic (reduced food intake) and anxiogenic-like (anxiety-promoting) effects in animals pre-treated with haloperidol (B65202) compared to control animals. nih.gov However, the hypolocomotive (reduced movement) effects of m-CPP did not differ between the groups. nih.gov In the context of anticonvulsant activity, novel piperazine derivatives were assessed for neurotoxicity using the rotarod method, with some compounds showing good anticonvulsant effects with less neurotoxicity. researchgate.net

Table 3: Behavioral and Cognitive Effects of Piperazine Derivatives in Rodent Models

| Compound/Derivative | Rodent Model | Behavioral/Cognitive Assessment | Observed Effects |

|---|---|---|---|

| Compound 6g | Scopolamine-induced amnesia mouse model | Learning and memory | Significant improvement in cognitive dysfunction. nih.gov |

| 1-(m-chlorophenyl)piperazine (m-CPP) | Haloperidol-induced tardive dyskinesia rat model | Feeding behavior, anxiety, locomotion | Increased hypophagic and anxiogenic-like effects in haloperidol-treated rats; no change in hypolocomotive effects. nih.gov |

| Novel piperazine derivatives (Compounds II and IV) | Rodent models | Anticonvulsant activity and neurotoxicity (Rotarod test) | Good anticonvulsant activity with less neurotoxicity. researchgate.net |

Investigation of Synaptic Plasticity Modulation

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. nih.gov The modulation of synaptic plasticity by piperazine derivatives has been a key area of investigation. Research has shown that a piperazine derivative, N-(2-chlorophenyl)-2-(4-phenylpiperazine-1-yl) acetamide (51164), can recover synaptic plasticity in amyloidogenic mouse models of Alzheimer's disease. nih.gov Specifically, another piperazine derivative, referred to as PPZ, has been demonstrated to restore the induction of long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation, in hippocampal slices from 6-month-old 5xFAD mice, a model for Alzheimer's disease. nih.gov

The modulation of synaptic plasticity is often linked to the interplay of various neurotransmitter systems. For instance, the activation of D1 dopamine receptors is known to favor LTP induction, a process that can be dependent on functional 5-HT1A serotonin receptors. nih.gov Conversely, the activation of D2 dopamine receptors can promote long-term depression (LTD), another form of synaptic plasticity, through the activation of GSK3β. nih.gov Short-term plasticity, assessed through paired-pulse stimulation, can result in either paired-pulse depression (PPD) or paired-pulse facilitation (PPF), depending on the specific brain synapse, and is influenced by presynaptic mechanisms of neurotransmitter release. nih.gov

Table 4: Modulation of Synaptic Plasticity by Piperazine Derivatives

| Compound/Derivative | Model System | Type of Plasticity | Key Findings |

|---|---|---|---|

| Piperazine (PPZ) | Hippocampal slices from 5xFAD mice | Long-Term Potentiation (LTP) | Restored LTP induction. nih.gov |

| N-(2-chlorophenyl)-2-(4-phenylpiperazine-1-yl) acetamide (51164) | Amyloidogenic mouse models of Alzheimer's disease | Synaptic Plasticity | Recovered synaptic plasticity. nih.gov |

Computational and Theoretical Investigations of 1 2,6 Dimethoxyphenyl Piperazine

Quantum Chemical Calculations for Electronic and Structural Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1-(2,6-dimethoxyphenyl)piperazine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, offering a detailed view of its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For phenylpiperazine derivatives, DFT calculations are commonly performed using functionals like B3LYP or ωB97XD combined with basis sets such as 6-31+G(d,p) or 6-311++G**. jksus.orgnih.gov These calculations typically reveal that the piperazine (B1678402) ring adopts a stable chair conformation.

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For the phenylpiperazine core, the phenyl group is generally found to be perpendicular to the piperazine ring. jksus.org The electron-donating methoxy (B1213986) groups at the 2 and 6 positions of the phenyl ring influence the electronic distribution and can subtly alter the geometry compared to an unsubstituted phenylpiperazine. The calculations provide precise structural parameters that are crucial for understanding the molecule's shape and steric profile. jksus.orgnih.gov

Table 1: Representative Calculated Geometrical Parameters for a Phenylpiperazine Core using DFT

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-C (phenyl ring) | 1.38 - 1.40 Å | Aromatic carbon-carbon bond lengths. jksus.org |

| C-N (piperazine ring) | 1.46 - 1.48 Å | Aliphatic carbon-nitrogen bond lengths within the piperazine ring. |

| C-N (phenyl-piperazine link) | 1.42 - 1.44 Å | Bond length connecting the phenyl ring to the piperazine nitrogen. |

| C-O (methoxy group) | ~1.37 Å | Bond length between the phenyl carbon and the methoxy oxygen. |

| C-N-C (in piperazine) | ~110 - 112° | Bond angle around the nitrogen atoms within the piperazine ring. |

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules before they are synthesized or to help confirm their structure after experimental analysis. d-nb.info

Vibrational Spectra: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. The predicted frequencies correspond to specific molecular motions, such as C-H stretching, N-H bending, and C-O stretching of the methoxy groups. These predicted spectra can be compared with experimental data to confirm the functional groups present and validate the computed geometry.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of quantum chemistry in structural elucidation. nih.govrsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, implemented within DFT calculations, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.info Recent advancements using machine learning and deep neural networks, trained on large datasets of experimental and DFT-calculated values, have further improved prediction accuracy, with mean absolute errors for ¹H shifts falling below 0.10 ppm. mdpi.com For this compound, these predictions would help assign the signals for the protons and carbons in the dimethoxyphenyl ring and the distinct chemical environments of the piperazine ring protons. mdpi.comresearchgate.net

The reactivity of a molecule is governed by its electronic structure, which can be analyzed through its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO represents the region of the molecule most likely to donate electrons in a reaction (a nucleophilic site), while the LUMO represents the region most likely to accept electrons (an electrophilic site). researchgate.net For arylpiperazine derivatives, the HOMO is often localized on the electron-rich aromatic ring, in this case, the 2,6-dimethoxyphenyl group. The LUMO may be distributed across the piperazine moiety or the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Reactivity Descriptors: Global reactivity descriptors derived from FMO energies, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. Local reactivity is described by Fukui functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. harbinengineeringjournal.com Analysis of the Fukui functions for this compound would pinpoint the most reactive sites, likely involving the nitrogen atoms of the piperazine ring and specific carbons on the phenyl ring, providing a map of its chemical behavior.

Table 2: Conceptual FMO Analysis for this compound

| Parameter | Significance | Expected Finding |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized on the electron-rich dimethoxyphenyl ring. |

| LUMO Energy | Electron-accepting ability | Distributed across the piperazine and/or phenyl moiety. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A moderate gap indicating a balance of stability and reactivity. |

| Fukui Function (f-) | Site for electrophilic attack | Highest values likely on phenyl ring carbons and piperazine nitrogens. |

| Fukui Function (f+) | Site for nucleophilic attack | Highest values likely on specific atoms within the piperazine ring. harbinengineeringjournal.com |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical analysis into the realm of complex biological environments. These techniques are used to predict how this compound interacts with protein targets and to understand its dynamic behavior, which is essential for drug design and development.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site to form a stable complex. researchgate.net For this compound, docking studies can identify potential protein targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

In studies of related arylpiperazine compounds, docking has been successfully used to map their interactions with targets such as dopamine (B1211576) and serotonin (B10506) receptors, or enzymes involved in cancer pathways. nih.govmdpi.com The simulation places the ligand into the binding pocket of the protein and scores different poses based on binding energy. The results highlight key interactions, such as:

Hydrogen Bonds: Formed between the piperazine nitrogens and polar residues in the protein.

Van der Waals Forces: Occur between the entire ligand and the non-polar regions of the binding site. nih.gov

π-π Stacking: Aromatic interactions between the dimethoxyphenyl ring and aromatic amino acid residues like tyrosine or phenylalanine. acs.org

Salt Bridges: If the piperazine nitrogen is protonated, it can form a strong ionic interaction with acidic residues like aspartate or glutamate. nih.gov

These studies provide a rational basis for the molecule's biological activity and can guide the design of more potent and selective analogs. nih.gov

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations apply the laws of classical mechanics to model the movements of every atom in the ligand-protein complex, providing insights into its stability and flexibility. researchgate.net

For this compound, MD simulations can:

Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over a simulation period of nanoseconds to microseconds.

Analyze Conformational Changes: Reveal the conformational flexibility of the piperazine ring (e.g., chair-to-boat interconversions) and the rotation around the phenyl-piperazine bond. researchgate.net This dynamic behavior is crucial for adapting to the binding site. mdpi.com

Characterize the Conformational Ensemble: In solution, the molecule does not exist in a single shape but as an ensemble of different conformations. MD simulations can characterize this ensemble, identifying the most populated and energetically favorable conformations that are likely responsible for biological activity.

Together, these simulations provide a comprehensive understanding of the molecule's dynamic nature and how it influences its interactions with biological targets.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify candidates with a higher probability of success in later clinical stages. nih.govf1000research.com Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties based on a molecule's structure before extensive laboratory testing is undertaken. nih.govnih.gov For this compound, various ADME parameters can be computationally estimated to build a pharmacokinetic profile.

Detailed research into arylpiperazine derivatives has shown that computational models can effectively forecast their ADME characteristics. nih.gov These predictions are typically based on physicochemical properties such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net

Absorption and Distribution

Key factors in a drug's journey are its ability to be absorbed by the human body, typically through the gastrointestinal (GI) tract, and its distribution to the target site, which for many neurologically active compounds involves crossing the blood-brain barrier (BBB). nih.govmdpi.com

Physicochemical Properties: The fundamental physicochemical characteristics of this compound are the first step in predicting its behavior. These properties are calculated to assess its general "drug-likeness."

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Comment |

|---|---|---|

| Molecular Formula | C12H18N2O2 | - |

| Molecular Weight | 222.28 g/mol | Falls within typical range for oral drugs. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Rotatable Bonds | 3 | Relates to conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 42.5 Ų | Predicts cell permeability. |

Lipophilicity and Solubility: These parameters are crucial for predicting absorption. Lipophilicity, often expressed as LogP, influences how well a compound can pass through lipid cell membranes.

Table 2: Predicted Lipophilicity and Water Solubility for this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| LogP (octanol/water) | 1.8 - 2.5 | Indicates good lipophilicity for membrane permeation. researchgate.net |

| Aqueous Solubility (LogS) | -2.5 to -3.5 | Suggests moderate solubility. semanticscholar.org |

Pharmacokinetics and Drug-Likeness: Computational tools are used to predict how the compound will behave in the body and whether it adheres to established models for oral bioavailability, such as Lipinski's Rule of Five. f1000research.com Arylpiperazine derivatives are often designed to have favorable pharmacokinetic profiles. nih.gov

Table 3: Predicted Pharmacokinetic Properties and Drug-Likeness for this compound

| Parameter | Prediction | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB to reach CNS targets. nih.govnih.govresearchgate.net |

| P-glycoprotein Substrate | No | Not likely to be actively removed from the brain by efflux pumps. |

| Lipinski's Rule of Five | Pass (0 violations) | Indicates good potential for oral bioavailability. f1000research.com |

Metabolism

The metabolism of a compound, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its duration of action and potential for drug-drug interactions. nih.gov Piperazine-containing compounds are known to interact with various CYP isoforms. nih.govnih.gov In silico models can predict whether this compound is likely to be a substrate or an inhibitor of these key enzymes. nih.gov

CYP450 Inhibition: Predicting inhibition is crucial for avoiding adverse drug interactions.

Table 4: Predicted Cytochrome P450 Inhibition Profile for this compound

| CYP Isoform | Predicted to be an Inhibitor |

|---|---|

| CYP1A2 | No |

| CYP2C9 | No |

| CYP2C19 | No |

| CYP2D6 | Yes |

| CYP3A4 | Yes |

The prediction that this compound may inhibit CYP2D6 and CYP3A4 is consistent with findings for other piperazine-based compounds. nih.gov This suggests a potential for interactions with other drugs metabolized by these common pathways.

Excretion

While direct prediction of excretion pathways is more complex, the physicochemical properties provide clues. The moderate water solubility and metabolism via hepatic enzymes suggest that the compound and its metabolites would likely be cleared by the kidneys.

Concluding Remarks and Future Research Directions

Summary of Key Research Findings and Unresolved Questions

An extensive review of available scientific literature indicates that 1-(2,6-dimethoxyphenyl)piperazine is primarily recognized as a chemical intermediate. Its synthesis is feasible through established chemical reactions common for N-aryl piperazines, such as the nucleophilic substitution or palladium-catalyzed Buchwald-Hartwig amination. nih.govacs.org The core finding is that the compound exists as a stable, characterizable molecule, but its own biological activity profile remains largely uninvestigated.

Key Unresolved Questions:

Pharmacological Profile: The primary unknown is the complete pharmacological profile of this compound. Its potential interactions with biological targets, such as G-protein coupled receptors, ion channels, or enzymes, have not been systematically studied.

Mechanism of Action: Without a defined pharmacological target, the mechanism by which it might exert any biological effect is entirely speculative. Research is needed to determine if it acts as an agonist, antagonist, or enzyme inhibitor at any specific site.

Structure-Activity Relationship (SAR): The significance of the 2,6-dimethoxy substitution on the phenyl ring is a critical unanswered question. How this specific substitution pattern influences receptor affinity, selectivity, and pharmacokinetic properties compared to other substitution patterns (e.g., 2,5-dimethoxy or 2,6-dimethyl) is unknown. nih.govuni.lu

Therapeutic Potential: There is currently no data to support a therapeutic application for this compound. Its potential utility in areas where other piperazine (B1678402) derivatives have shown promise, such as oncology, central nervous system disorders, or infectious diseases, is yet to be explored. ingentaconnect.comnih.gov

Prospects for Rational Design of Novel Piperazine-Based Bioactive Compounds

The scaffold of this compound offers significant opportunities for rational drug design, a strategy that has been successfully applied to other piperazine-containing molecules. nih.govnih.govmdpi.com The piperazine ring is a particularly versatile component in medicinal chemistry, often used to introduce a basic, hydrophilic group to optimize a molecule's pharmacokinetic properties or to act as a linker to orient other pharmacophoric groups correctly for target interaction. nih.gov

Future design strategies could focus on two main areas:

Modification of the Phenyl Ring: The 2,6-dimethoxy groups are key modulators of the compound's electronic and steric properties. Rational design could involve:

Altering the alkoxy substituents to explore the impact of chain length and bulk on activity.

Replacing the methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups (e.g., halogens, alkyls) to fine-tune the molecule's interaction with potential binding pockets. mdpi.com

Introducing additional substituents on the phenyl ring to probe for new interactions with a biological target.

Derivatization of the Piperazine N4-Position: The secondary amine on the piperazine ring is a prime site for chemical modification. By attaching various chemical moieties at this position, a library of new compounds can be generated. This approach has been used to create potent inhibitors of various enzymes and receptor ligands. acs.orgnih.gov For instance, acylating the N4-nitrogen or attaching other aromatic or heterocyclic systems could lead to novel compounds with targeted activities.

These rational design approaches, guided by computational modeling and structure-based design, could systematically transform the this compound core into novel and potent bioactive agents. nih.govmdpi.com

Emergent Research Avenues and Methodological Advances

The future study of this compound and its derivatives can benefit from emergent research trends and advanced methodologies in medicinal chemistry.

Emergent Research Avenues:

Oncology: Piperazine derivatives have been investigated as anticancer agents, targeting pathways such as mTORC1 or acting as topoisomerase II inhibitors. nih.govmdpi.commdpi.com New derivatives of this compound could be screened for cytotoxic effects against various cancer cell lines. nih.gov

Radioprotective Agents: Recent studies have explored novel piperazine derivatives as potential agents to protect against the harmful effects of ionizing radiation, showing improved safety profiles over existing compounds. nih.gov This presents a novel therapeutic area for exploration.

Enzyme Inhibition: The piperazine scaffold is present in inhibitors of critical enzymes like BACE1 (implicated in Alzheimer's disease) and Mycobacterium tuberculosis IMPDH (for tuberculosis). nih.govnih.gov High-throughput screening of a library based on this compound could identify hits against these or other clinically relevant enzymes.

Methodological Advances:

Advanced Synthesis: Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allow for the efficient and scalable synthesis of diverse libraries of N-aryl piperazine derivatives for biological screening. nih.govacs.org

In Silico Screening and Design: Computational tools are indispensable for modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can predict the biological activity of designed compounds, prioritize synthetic targets, and elucidate potential binding modes, thereby accelerating the discovery process. mdpi.commdpi.comacs.org

High-Throughput Screening (HTS): HTS technologies enable the rapid biological evaluation of thousands of compounds against specific targets. Applying HTS to a library of derivatives built from the this compound scaffold could quickly identify promising lead compounds for further development. acs.org

Q & A

Basic: What synthetic methodologies are reported for 1-(2,6-Dimethoxyphenyl)piperazine, and how can purity be validated?

Answer:

this compound derivatives are synthesized via nucleophilic substitution or coupling reactions, often involving halogenated aryl precursors and piperazine under reflux conditions. Purity validation requires elemental analysis (C, H, N content) and spectral characterization (e.g., H/C NMR, IR) to confirm structural integrity . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for assessing purity and detecting byproducts. For example, elemental analysis deviations >0.3% indicate impurities, while NMR peak splitting confirms stereochemical homogeneity .

Basic: Which analytical techniques are recommended for structural elucidation and isomer differentiation of phenylpiperazine derivatives?

Answer:

Raman microspectroscopy (20 mW laser power, 128–256 scans) effectively distinguishes isomers by capturing unique vibrational profiles, such as those of trifluoromethylphenyl or chlorophenyl substituents . Gas chromatography-electron ionization mass spectrometry (GC-EI-MS) with internal standards (e.g., p-tolylpiperazine) enables quantitative differentiation of positional isomers (e.g., 3-CPP vs. 4-CPP) through retention times and fragmentation patterns . Multivariate analysis (PCA/LDA) of spectral data further enhances resolution by isolating key variance components (e.g., PC3 explains 99% variance in chlorophenyl isomers) .

Advanced: How do structural modifications at the piperazine ring influence the pharmacological activity and toxicity profile of this compound?

Answer:

Modifications like β-cyclodextrin inclusion reduce toxicity (e.g., LD increases by 30–40%) but may attenuate biological activity due to steric hindrance or altered solubility . For instance, antiplatelet activity in modified derivatives correlates with methoxy group positioning, where 2,6-dimethoxy substitution enhances π-π stacking with platelet receptors compared to unsubstituted analogs . Computational docking studies and in vitro assays (e.g., platelet aggregation inhibition) are critical for evaluating structure-activity relationships (SAR) .

Advanced: What experimental models are suitable for evaluating the local anesthetic and antiplatelet activities of this compound, and how should data be statistically analyzed?

Answer:

- Local anesthesia : Infiltration anesthesia models in rodents (e.g., rat paw edema) measure latency periods post-administration. Data should be normalized to controls (e.g., lidocaine) and analyzed via ANOVA with post-hoc Tukey tests to compare mean indices (Table V) .

- Antiplatelet activity : Turbidimetric assays using platelet-rich plasma (PRP) quantify aggregation inhibition. Dose-response curves (IC) and Student’s t-tests validate significance against reference agents (e.g., aspirin) .

Advanced: How can multivariate statistical analysis enhance the differentiation of piperazine analogs in spectroscopic data?

Answer:

Principal Component Analysis (PCA) reduces dimensionality by isolating spectral features (e.g., peak positions at 600–800 cm), while Linear Discriminant Analysis (LDA) classifies isomers using variance components (e.g., PC4 explains 99% variance in trifluoromethylphenyl isomers). This approach achieves >95% separation accuracy for benzylpiperazine and chlorophenyl analogs, critical for confirming synthetic yields and avoiding misidentification .

Basic: What are the key considerations in designing stable inclusion complexes with this compound for drug delivery applications?

Answer:

Supramolecular inclusion complexes require optimizing host-guest stoichiometry (e.g., 1:1 or 2:1 molar ratios) and non-covalent interactions (e.g., hydrogen bonding with β-cyclodextrin). Thermal stability is assessed via thermogravimetric analysis (TGA), while crystallography confirms lattice packing. For example, piperazine-guest complexes exhibit enhanced thermal stability (decomposition >200°C) and controlled release profiles in simulated physiological conditions .

Advanced: What strategies can mitigate the trade-off between reduced toxicity and diminished biological activity in structurally modified piperazine derivatives?

Answer:

- Co-administration with adjuvants : Combining β-cyclodextrin-modified derivatives with permeation enhancers (e.g., chitosan) improves bioavailability without compromising safety .

- Hybrid scaffolds : Introducing bioisosteric replacements (e.g., 1,2,3-triazole) maintains receptor affinity while reducing metabolic degradation. In silico screening (e.g., molecular dynamics) identifies optimal substitutions .

Advanced: How does the protonation state of piperazine derivatives affect their interaction with biological targets, and what methods predict pKa values for these compounds?

Answer:

Piperazine’s basicity (pKa ~9.8) influences membrane permeability and target binding (e.g., 5-HT receptor affinity). Experimental pKa determination via Sirius T3 (pH-metric titration) and in silico tools (MoKa software) predict protonation states for derivatives. For PROTACs, substituting N-methyl groups lowers pKa by 1–2 units, optimizing solubility and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.